molecular formula C18H18ClNO B5755925 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide

3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide

Cat. No. B5755925
M. Wt: 299.8 g/mol
InChI Key: XCTRJTLFANSBIT-VAWYXSNFSA-N
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Description

3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide, also known as CIQ or Cl-Ph-IPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide exhibits anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have a low toxicity profile in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound can be synthesized in high yield using simple and readily available reagents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammation. Another direction is the development of functional materials using this compound as a building block. Additionally, the study of the mechanism of action of this compound and its interactions with enzymes and receptors may provide insights into the development of new drugs and therapies.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide can be achieved through different methods. One of the most common methods is the reaction of 2-chlorobenzaldehyde and 2-isopropylaniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acryloyl chloride to obtain 3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide in high yield.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of materials science, this compound has been used as a building block for the synthesis of functional materials with various applications.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-13(2)15-8-4-6-10-17(15)20-18(21)12-11-14-7-3-5-9-16(14)19/h3-13H,1-2H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTRJTLFANSBIT-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

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